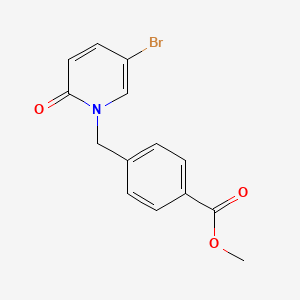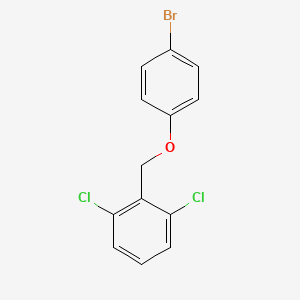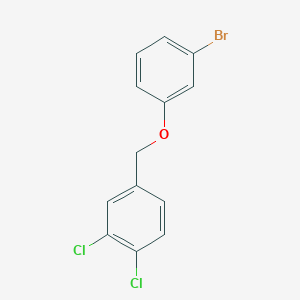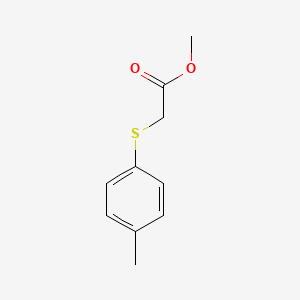
p-Tolylsulfanyl-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Tolylsulfanyl-acetic acid methyl ester is an organic compound with the molecular formula C₁₀H₁₂O₂S. It is characterized by a tolyl group (a methyl-substituted phenyl ring) attached to a sulfanyl-acetic acid moiety, which is further esterified with methanol. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with p-toluenesulfonic acid and methanol.
Reaction Conditions: The reaction involves the esterification of p-toluenesulfonic acid with methanol under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process, where p-toluenesulfonic acid and methanol are fed into a reactor containing the acid catalyst under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form p-tolylsulfonyl-acetic acid methyl ester.
Reduction: Reduction reactions can convert the sulfanyl group to a sulfide, resulting in this compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: p-Tolylsulfonyl-acetic acid methyl ester.
Reduction: this compound (reduced form).
Substitution: Various substituted p-tolylsulfanyl-acetic acid methyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
p-Tolylsulfanyl-acetic acid methyl ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
p-Tolylsulfanyl-acetic acid methyl ester is similar to other sulfanyl-acetic acid derivatives, such as phenylsulfanyl-acetic acid methyl ester and benzylsulfanyl-acetic acid methyl ester. its unique tolyl group imparts distinct chemical properties that differentiate it from these compounds. The tolyl group enhances the compound's stability and reactivity, making it more suitable for certain applications.
Comparaison Avec Des Composés Similaires
Phenylsulfanyl-acetic acid methyl ester
Benzylsulfanyl-acetic acid methyl ester
p-Methoxyphenylsulfanyl-acetic acid methyl ester
Propriétés
IUPAC Name |
methyl 2-(4-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8-3-5-9(6-4-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVDMYOJMLBTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472145 |
Source


|
| Record name | Methyl [(4-methylphenyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50397-67-6 |
Source


|
| Record name | Methyl [(4-methylphenyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
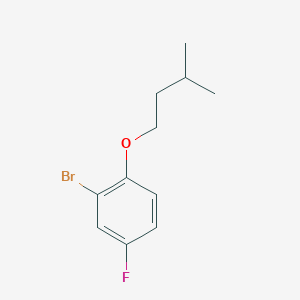
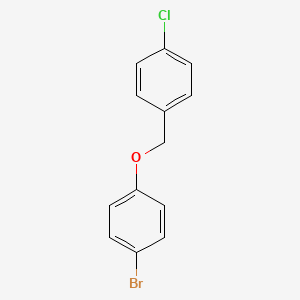
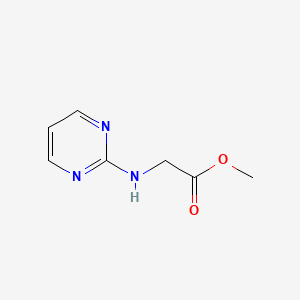
![4-[(4-Bromo-3-methylphenyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7815496.png)
![1-[4-(aminomethyl)phenyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7815501.png)
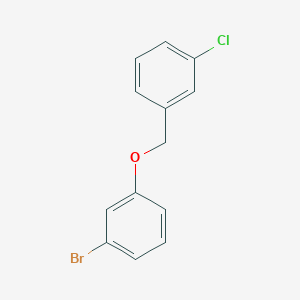
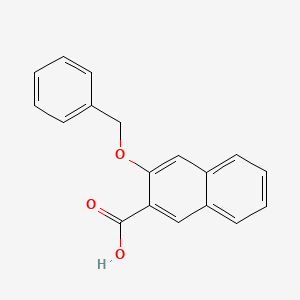
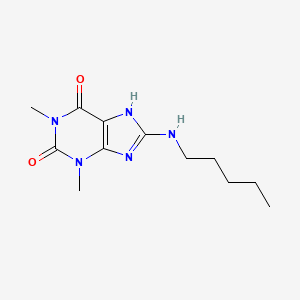
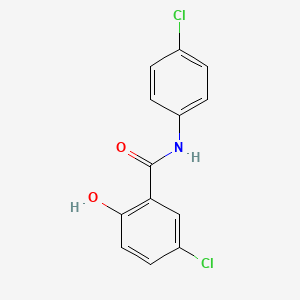
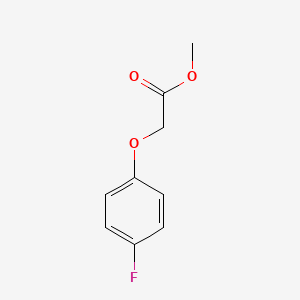
![Methyl[(3-fluorophenyl)oxy]acetate](/img/structure/B7815565.png)
